

Physical and chemical properties of δ -hexadecalactone.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Tetrahydro-6-undecyl-2H-pyran-2one

Cat. No.:

B1197309

Get Quote

δ-Hexadecalactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of δ -hexadecalactone. It includes a compilation of its known physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, particularly as a potential modulator of bacterial communication.

Physicochemical Properties

 δ -Hexadecalactone (CAS No: 7370-44-7), also known as 6-undecyltetrahydro-2H-pyran-2-one or δ -juniper lactone, is a saturated delta-lactone with a 16-carbon chain.[1] Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C16H30O2	[2]
Molecular Weight	254.41 g/mol	[3]
Appearance	Solid	-
Odor	Buttery, fatty, waxy	[3]
Melting Point	38.0 °C	[4]
Boiling Point	349.0 - 350.0 °C (at 760 mm Hg)	[4]
Vapor Pressure	0.000046 mmHg at 25 °C (estimated)	[4]
Flash Point	145.56 °C (294.00 °F)	[4]
Solubility	Soluble in alcohol; Estimated water solubility: 0.4371 mg/L at 25 °C	[1]
logP (octanol/water)	5.80 (estimated)	[4]

Spectral Data

Experimental spectral data for δ -hexadecalactone are not readily available in public-facing scientific databases. Therefore, representative data for a closely related long-chain homolog, δ -dodecalactone (CAS: 713-95-1), is provided below for illustrative purposes. The spectral features are expected to be similar, with differences primarily in the integration of the alkyl chain signals.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Assignment (for δ- Dodecalactone)
~4.2	m	-CH-O-
~2.5	m	-CH ₂ -C(=0)
~1.8	m	Ring -CH₂-
~1.6	m	Ring -CH ₂ -
~1.3	m	-(CH ₂) ₆ - (Alkyl Chain)
~0.9	t	-СН₃

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment (for δ-Dodecalactone)
~172.0	-C=O
~80.0	-CH-O-
~35.0	Alkyl chain -CH2- adjacent to ring
~31.8	Ring -CH ₂ -
~29.5	Ring -CH ₂ -
~29.0	-(CH2)5- (Alkyl Chain)
~25.0	Alkyl chain -CH2-
~22.6	Alkyl chain -CH2-
~14.0	-CH₃

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Assignment (for δ- Dodecalactone)
99	100	[M - C ₇ H ₁₅ O]*+ (McLafferty rearrangement)
71	~40	Alkyl fragment
43	~35	Alkyl fragment
55	~35	Alkyl fragment

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment (Characteristic Peaks)
~2925	C-H stretch (alkane)
~2855	C-H stretch (alkane)
~1735	C=O stretch (ester/lactone)
~1170	C-O stretch (ester/lactone)

Experimental Protocols Synthesis of δ -Hexadecalactone via Baeyer-Villiger Oxidation

The synthesis of δ -hexadecalactone can be achieved through a two-step process starting from cyclopentanone and lauraldehyde (dodecanal), followed by a Baeyer-Villiger oxidation of the resulting 2-undecylcyclopentanone.

Step 1: Synthesis of 2-Undecylcyclopentanone

This step involves an aldol condensation between cyclopentanone and dodecanal, followed by dehydration and hydrogenation.

 Materials: Cyclopentanone, Dodecanal, Sodium hydroxide, Palladium on carbon (10% Pd/C), Ethanol, Toluene, Diethyl ether, Saturated sodium bicarbonate solution, Saturated

Foundational & Exploratory

sodium chloride solution (brine), Anhydrous magnesium sulfate.

Procedure:

- In a round-bottom flask, dissolve sodium hydroxide in ethanol to create a catalytic solution.
- Add cyclopentanone and dodecanal to the flask.
- Stir the mixture at room temperature for 24 hours to facilitate the aldol condensation and subsequent dehydration.
- Neutralize the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
- Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-undecylidenecyclopentanone.
- Dissolve the crude product in ethanol in a hydrogenation vessel.
- Add 10% Pd/C catalyst.
- Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 2-undecylcyclopentanone.

Step 2: Baeyer-Villiger Oxidation to δ -Hexadecalactone[5][6][7][8]

- Materials: 2-Undecylcyclopentanone, meta-Chloroperoxybenzoic acid (m-CPBA),
 Dichloromethane (DCM), Saturated sodium sulfite solution, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:

- Dissolve 2-undecylcyclopentanone in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Add m-CPBA portion-wise to the stirred solution. The more substituted alkyl group (the undecyl-substituted carbon) is expected to migrate, leading to the desired δ-lactone.[8]
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude δ-hexadecalactone.

Purification Protocol

- Materials: Crude δ-hexadecalactone, Silica gel (for column chromatography), Hexane, Ethyl acetate.
- Procedure:
 - Flash Column Chromatography:
 - Prepare a silica gel column using a slurry of silica in hexane.
 - Dissolve the crude δ -hexadecalactone in a minimal amount of dichloromethane or the eluent mixture.
 - Load the sample onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).
 - Collect fractions and analyze them by TLC to identify those containing the pure product.

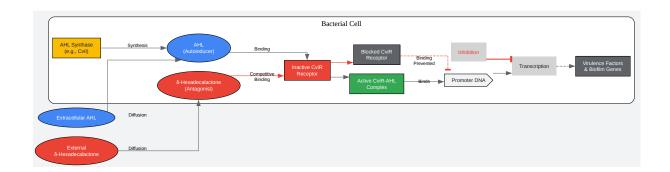
- Combine the pure fractions and evaporate the solvent under reduced pressure.
- Recrystallization:
 - If necessary, further purify the product by recrystallization.
 - Dissolve the lactone in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexane and a small amount of a more polar solvent).
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Protocols

- NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified δ-hexadecalactone in deuterated chloroform (CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry: Analyze a dilute solution of the sample by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.
- IR Spectroscopy: Obtain the infrared spectrum of the neat compound using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Signaling Pathways

δ-Lactones, particularly those with long alkyl chains, have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. A significant area of research is their ability to interfere with bacterial communication, a process known as quorum sensing (QS).


Inhibition of Quorum Sensing

Many Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules to regulate gene expression in a cell-density-dependent manner. This system controls various processes, including virulence factor production and biofilm formation.[9][10] [11]

 δ -Hexadecalactone, due to its structural similarity to long-chain AHLs, can act as a competitive antagonist of the cytoplasmic AHL receptor, such as CviR in Chromobacterium violaceum.[9] [12] By binding to the ligand-binding pocket of the CviR receptor, δ -hexadecalactone can prevent the native AHL from binding and activating the receptor. This inactivation prevents the CviR-AHL complex from binding to its target DNA promoter regions, thereby inhibiting the transcription of QS-regulated genes, such as those responsible for the production of the pigment violacein and various virulence factors.[10]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of quorum sensing inhibition by δ -hexadecalactone.

Click to download full resolution via product page

Caption: Quorum sensing inhibition by δ -hexadecalactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)- | C10H16O2 | CID 6438070 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Pyran-2-one, tetrahydro-6-undecyl- [webbook.nist.gov]
- 3. δ-Hexadecalactone ≥98%, FG | 7370-44-7 [sigmaaldrich.com]
- 4. delta-juniper lactone, 7370-44-7 [thegoodscentscompany.com]
- 5. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Baeyer-Villiger氧化反应 [sigmaaldrich.cn]
- 8. Baeyer-Villiger Oxidation Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of δ-hexadecalactone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197309#physical-and-chemical-properties-of-hexadecalactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com